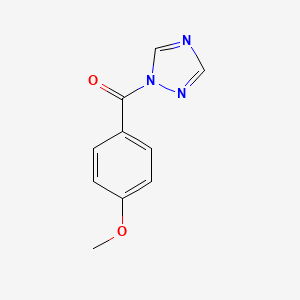

1-(4-methoxybenzoyl)-1H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-methoxybenzoyl)-1H-1,2,4-triazole, commonly known as PBIT, is a heterocyclic compound that has been studied for its potential applications in scientific research. This molecule is of interest due to its ability to bind to specific proteins and modulate their activity, making it a useful tool for studying biological processes.

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research on derivatives of 1,2,4-triazole, including compounds similar to 1-(4-methoxybenzoyl)-1H-1,2,4-triazole, has shown promising antimicrobial properties. Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have demonstrated good or moderate activities against a range of microorganisms. This suggests that this compound derivatives could potentially be developed into new antimicrobial agents (Bektaş et al., 2010).

Cholinesterase Inhibitors

Another study explored the enzymatic potential of new triazoles derived from 4-methoxybenzoic acid. These compounds were assessed for their cholinesterase inhibitory potential, showing significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. Such findings indicate the potential of this compound derivatives in treating diseases related to cholinesterase dysfunction, such as Alzheimer's disease (Arfan et al., 2018).

Corrosion Inhibitors

The application of 1,2,4-triazole derivatives extends into the field of corrosion inhibition. These compounds have been evaluated for their efficacy in protecting metals such as aluminium alloys in corrosive environments. The presence of 1,2,4-triazole rings in these molecules contributes significantly to their ability to form protective layers on metal surfaces, thereby reducing corrosion rates in acidic media (Zheludkevich et al., 2005).

Enzymatic Inhibition and Biological Evaluation

1,2,4-Triazole derivatives, including structures related to this compound, have been synthesized and assessed for various biological activities. These activities include enzymatic inhibition, where compounds have shown to inhibit enzymes like caspase-3, which plays a significant role in apoptosis. Such findings indicate the therapeutic potential of these compounds in cancer treatment and other diseases involving enzymatic processes (Jiang & Hansen, 2011).

Antibacterial and Antifungal Agents

Triazole derivatives have been investigated for their antibacterial and antifungal properties, with several compounds showing high activity against various strains. This suggests the potential for developing new antibacterial and antifungal agents based on this compound derivatives. Their ability to act against a wide range of pathogens highlights their significance in addressing antibiotic resistance and the need for new antimicrobial drugs (Sumrra et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(1,2,4-triazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-9-4-2-8(3-5-9)10(14)13-7-11-6-12-13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOFCZMMPFGKQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5600535.png)

![N-cyclopropyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5600545.png)

![3,4-dimethoxybenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5600546.png)

![5-(2-furyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600550.png)

![1-(4-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5600562.png)

![2-[(2,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5600573.png)

![[(3R*,5R*)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(quinolin-3-ylcarbonyl)piperidin-3-yl]methanol](/img/structure/B5600578.png)

![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)

![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5600609.png)